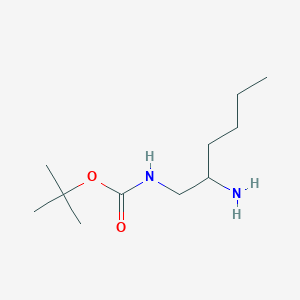

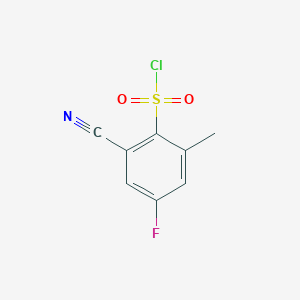

2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, mechanisms, and conditions of the reactions .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral data (IR, UV-Vis, NMR, MS). It also includes the compound’s stability, reactivity, and acidity or basicity .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition and Antitumor Activity

Research has shown that sulfonamide derivatives, including compounds similar to 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride, are potent inhibitors of carbonic anhydrases. These enzymes are significant in various physiological processes and are associated with tumor growth. One study found that halogenated sulfonamides, including compounds with structural similarities to this compound, inhibited tumor-associated carbonic anhydrase IX, suggesting potential applications as antitumor agents (Ilies et al., 2003).

Synthesis and Antitumor Properties

Another study focused on designing and synthesizing sulfonamide derivatives to achieve potent antitumor agents with low toxicity. The research included the synthesis of compounds related to this compound and tested their antitumor activity in mice. The results indicated high antitumor activity and low toxicity for some synthesized compounds, highlighting their potential in cancer treatment (Huang, Lin, & Huang, 2001).

Antimicrobial and Antifungal Activities

Sulfonamide compounds, including structures similar to this compound, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds showed significant antimicrobial and antifungal activities, suggesting their use as potent agents in combating various infections (Dixit et al., 2010).

Drug-Tubulin Interactions and Antimitotic Properties

Research into the interactions between sulfonamide drugs and tubulin, a protein essential for cell division, has indicated that certain sulfonamide derivatives can inhibit tubulin polymerization. This mechanism is crucial for developing antimitotic agents used in cancer therapy. The study showed that compounds, including sulfonamide structures, bind to the colchicine site of tubulin, influencing cell division processes (Banerjee et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(aminomethyl)-3-fluoro-N-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S.ClH/c1-11-14(12,13)8-4-2-3-7(9)6(8)5-10;/h2-4,11H,5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEFVSOZQNZIOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1CN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

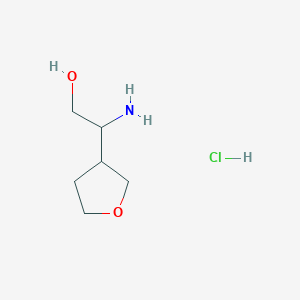

![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)

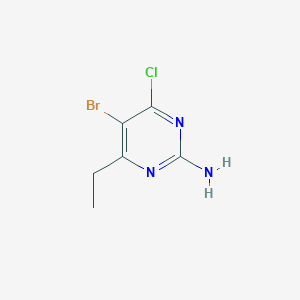

![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1378007.png)

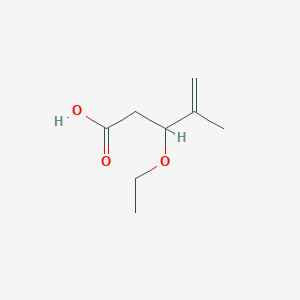

![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)